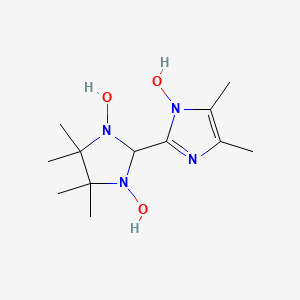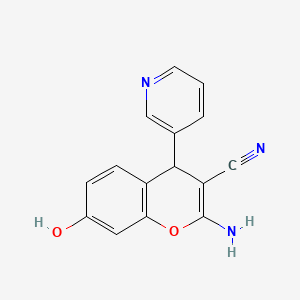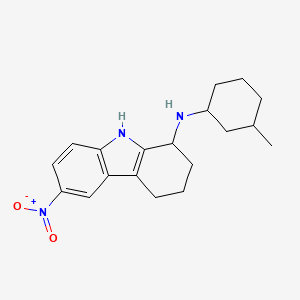![molecular formula C20H29ClN2 B5180969 2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5180969.png)
2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a derivative of pyrazine and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is not fully understood. However, it is believed that the compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membrane.
Biochemical and Physiological Effects:
The compound 2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Moreover, the compound has been found to have a low toxicity profile.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has several advantages for lab experiments. It is easy to synthesize and has a low toxicity profile. It has also been found to be stable under different conditions. However, the compound has limitations in terms of its solubility, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine. One of the directions is to study the compound's potential as an anticancer agent in combination with other drugs. Another direction is to study the compound's potential as an anti-inflammatory agent in different animal models. Moreover, the compound's potential as an antibacterial and antifungal agent can be further explored. Additionally, the development of new synthesis methods for the compound can also be studied to improve the yield and purity of the compound.
Conclusion:
In conclusion, 2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a chemical compound that has potential applications in the field of medicine. The compound has been synthesized using different methods, and it has been found to have anticancer, antifungal, and antibacterial properties. The mechanism of action of the compound is not fully understood, but it is believed to induce apoptosis in cancer cells and disrupt the cell membrane of fungal and bacterial cells. The compound has several advantages for lab experiments, but it also has limitations in terms of its solubility. There are several future directions for the research on the compound, including studying its potential as an anticancer and anti-inflammatory agent and exploring new synthesis methods.
Méthodes De Synthèse
The synthesis of 2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been reported using different methods. One of the methods involves the reaction of 1-cyclohexyl-2-methyl-3-oxo-1,2,3,4-tetrahydroquinoline with 3-chlorobenzylamine in the presence of a reducing agent. Another method involves the reaction of 1-cyclohexyl-2-methyl-3-oxo-1,2,3,4-tetrahydroquinoline with 3-chlorobenzylisocyanate. The yield of the compound obtained using these methods is around 50%.
Applications De Recherche Scientifique
The compound 2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been studied extensively for its potential applications in the field of medicine. It has been found to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential as an anti-inflammatory agent. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to be effective against various fungal and bacterial strains.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methyl]-1-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2/c21-18-9-4-6-16(14-18)15-23-13-12-22-11-5-10-19(22)20(23)17-7-2-1-3-8-17/h4,6,9,14,17,19-20H,1-3,5,7-8,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDGVKWNNYKGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3CCCN3CCN2CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B5180890.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B5180895.png)

![1-(4-methylphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180911.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B5180912.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5180913.png)

methanone](/img/structure/B5180925.png)
![N-(1-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5180928.png)

![3-amino-6-methyl-2-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5180955.png)
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5180959.png)

![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180980.png)